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Compound of Interest

Compound Name: N-(4-bromophenyl)urea

Cat. No.: B154420 Get Quote

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of N-
(4-bromophenyl)urea (C₇H₇BrN₂O), a key organic intermediate. The document details the

synthesis and crystallization protocols, X-ray diffraction data collection, and an in-depth

analysis of the molecular and supramolecular structure. Key quantitative data, including

crystallographic parameters, bond lengths, and hydrogen bonding geometry, are summarized

in structured tables. The experimental workflow and hydrogen bonding network are visualized

using diagrams to facilitate understanding for researchers, scientists, and professionals in drug

development.

Experimental Protocols
1.1. Synthesis of N-(4-bromophenyl)urea

The synthesis of N-(4-bromophenyl)urea is typically achieved through the reaction of 4-

bromoaniline with a cyanate salt in an acidic medium.[1][2]

Materials: 4-bromoaniline, sodium cyanate, glacial acetic acid, water.

Procedure:

Dissolve 4-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 ml) and water

(480 ml) at 35°C.[2]

Prepare a separate solution of sodium cyanate (1 mole) in water (450 ml) at 35°C.[2]
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Slowly add approximately 50 ml of the sodium cyanate solution to the 4-bromoaniline

solution with stirring until a white crystalline precipitate forms.[2]

Add the remainder of the sodium cyanate solution quickly with vigorous agitation. The

temperature of the mixture will rise as the product rapidly separates.[2]

Continue stirring the resulting thick suspension for 10 minutes, then let it stand at room

temperature for 2-3 hours.[2]

Dilute the mixture with 200 ml of water and cool to 0°C.[2]

Collect the crude N-(4-bromophenyl)urea product by suction filtration, wash with water,

and dry.[2]

1.2. Crystallization for X-ray Analysis

Single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Solvent: Hot 90% ethanol.[1]

Procedure:

Dissolve the crude N-(4-bromophenyl)urea in a minimal amount of hot 90% ethanol to

create a saturated solution.

Allow the solution to cool slowly to room temperature.

As the solution cools, single crystals of the purified compound will form.

Isolate the crystals by filtration.

X-ray Crystallography Workflow
The determination of the crystal structure involves a standard workflow from data collection to

structure refinement. Data for N-(4-bromophenyl)urea was collected at a low temperature

(150 K) to minimize thermal motion.[1]
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Caption: Experimental workflow for the crystal structure analysis of N-(4-bromophenyl)urea.
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Crystal and Molecular Structure
3.1. Crystallographic Data

N-(4-bromophenyl)urea crystallizes in the monoclinic space group P2₁.[1] The benzene ring

and the urea moiety are essentially planar, but they are rotated with respect to each other by a

significant dihedral angle.[1] Key crystallographic data and refinement details are presented in

Table 1.

Table 1. Crystal Data and Structure Refinement for N-(4-bromophenyl)urea.[1]

Parameter Value

Chemical Formula C₇H₇BrN₂O

Molecular Weight ( g/mol ) 215.06

Crystal System Monoclinic

Space Group P2₁

a (Å) 4.6033 (2)

b (Å) 5.3915 (2)

c (Å) 15.9444 (8)

β (°) 97.994 (3)

Volume (Å³) 391.87 (3)

Z 2

Temperature (K) 150

Radiation Mo Kα (λ = 0.71073 Å)

Absorption Correction Gaussian

Reflections (Collected) 5026

| Reflections (Independent) | 1771 |
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3.2. Molecular Conformation

The molecular structure reveals that both the urea group and the benzene ring are individually

planar.[1] A notable feature is the dihedral angle of 47.8 (1)° between the mean planes of these

two moieties.[1] This twist is a significant conformational characteristic of the molecule.

Table 2. Selected Bond Angles for N-(4-bromophenyl)urea.[1]

Atoms Angle (°)

N1—C1—C2 121.5 (2)

| N1—C1—C6 | 118.8 (3) |

3.3. Supramolecular Assembly and Hydrogen Bonding

The crystal packing of N-(4-bromophenyl)urea is primarily governed by intermolecular N—H⋯

O hydrogen bonds.[1] A key feature of this structure is the trifurcated acceptor role of the

carbonyl oxygen atom (O1). This single oxygen atom accepts hydrogen bonds from the NH

protons of three neighboring molecules.[1] This extensive hydrogen bonding network results in

the formation of layers that are oriented parallel to the ab plane of the unit cell.[1]
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Caption: Logical relationship of the trifurcated hydrogen bonding involving the carbonyl
oxygen.

The specific geometry of these hydrogen bonds is crucial for the stability of the crystal lattice.

Table 3. Hydrogen Bond Geometry (Å, °) for N-(4-bromophenyl)urea.[1]

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)

N2—H2A···O1i 0.88 2.11 2.977 (3) 169

N2—H2B···O1ii 0.88 2.22 3.090 (3) 170

N1—H1···O1iii 0.88 2.52 3.190 (3) 134

Symmetry codes: (i) x-1, y, z; (ii) -x+1, y+1/2, -z+1; (iii) x, y+1, z

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b154420?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

